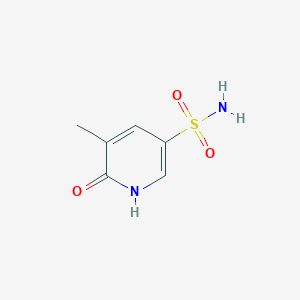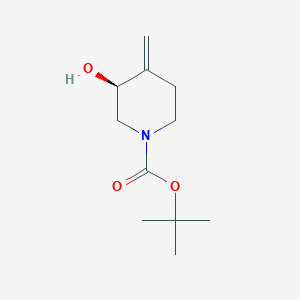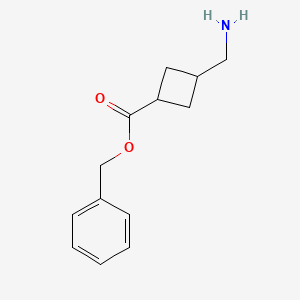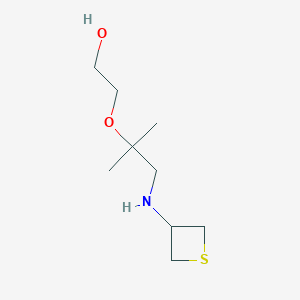![molecular formula C7H12BrN B13010190 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane](/img/structure/B13010190.png)
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane is a bicyclic compound with the molecular formula C7H12BrN and a molecular weight of 190.08 g/mol . This compound is characterized by its unique bicyclic structure, which includes a bromine atom and a methyl group attached to the azabicyclo[4.1.0]heptane framework . It is primarily used in research settings and has various applications in chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane typically involves the cyclopropanation of aza-1,6-enynes. A transition-metal-free, radical oxidation method has been developed for this purpose . This method enables the formation of the azabicyclo[4.1.0]heptane structure through oxidative cyclopropanation under mild conditions, making it a sustainable and efficient approach .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the compound is generally produced in research laboratories using the aforementioned synthetic routes. The scalability of these methods for industrial production would depend on the optimization of reaction conditions and the availability of starting materials.
化学反应分析
Types of Reactions
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form functionalized azabicyclo[4.1.0]heptane derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Radical oxidizing agents are commonly used for the oxidative cyclopropanation of aza-1,6-enynes.
Substitution: Nucleophilic reagents can be used to replace the bromine atom with other functional groups.
Major Products Formed
The major products formed from the reactions of this compound include various functionalized azabicyclo[4.1.0]heptane derivatives, which can be further utilized in diverse chemical transformations .
科学研究应用
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane has several applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to engage in various chemical reactions, leading to the formation of functionalized derivatives . These derivatives can interact with biological targets, potentially modulating their activity and leading to various biological effects .
相似化合物的比较
Similar Compounds
7-Azabicyclo[4.1.0]heptane: This compound shares a similar bicyclic structure but lacks the bromine and methyl groups.
tert-Butyl 7-oxa-3-azabicyclo[4.1.0]heptane-3-carboxylate: Another bicyclic compound with different functional groups.
Uniqueness
7-Bromo-6-methyl-3-azabicyclo[4.1.0]heptane is unique due to the presence of the bromine atom and the methyl group, which confer distinct chemical properties and reactivity compared to its analogs . These features make it a valuable compound for various research applications and chemical transformations.
属性
分子式 |
C7H12BrN |
|---|---|
分子量 |
190.08 g/mol |
IUPAC 名称 |
7-bromo-6-methyl-3-azabicyclo[4.1.0]heptane |
InChI |
InChI=1S/C7H12BrN/c1-7-2-3-9-4-5(7)6(7)8/h5-6,9H,2-4H2,1H3 |
InChI 键 |
XSSHURPADRDLAP-UHFFFAOYSA-N |
规范 SMILES |
CC12CCNCC1C2Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![tert-butyl N-(2-oxa-8-azaspiro[4.5]decan-4-yl)carbamate](/img/structure/B13010147.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-2-chloroacetonitrile](/img/structure/B13010156.png)



![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13010178.png)
![Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13010184.png)
![3,9-Dioxatricyclo[3.3.1.02,4]nonane](/img/structure/B13010197.png)
